
(S)-tert-Butyl 2-phenylpyrrolidine-1-carboxylate
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Overview
Description
(S)-tert-Butyl 2-phenylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a tert-butyl carbamate group at the 1-position and a phenyl substituent at the 2-position of the pyrrolidine ring. Its stereochemistry (S-configuration) is critical for applications in asymmetric synthesis and pharmaceutical intermediates, where enantiomeric purity often dictates biological activity or catalytic performance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-phenylpyrrolidine-1-carboxylate typically involves the use of iso-butoxycarbonyl chloride (i-BuOCOCl) via the mixed anhydride method . The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane. The reaction proceeds through the formation of an intermediate mixed anhydride, which then reacts with the amine to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 2-phenylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
(S)-tert-Butyl 2-phenylpyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its chiral nature.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 2-phenylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and the biological system in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (S)-tert-Butyl 2-phenylpyrrolidine-1-carboxylate with analogous pyrrolidine derivatives, focusing on substituent effects, stereochemistry, and synthetic utility.
tert-Butyl (R)-2-(4-octylphenethyl)pyrrolidine-1-carboxylate
- Structural Differences : The R-configuration at the 2-position and the extended 4-octylphenethyl substituent (vs. a simple phenyl group) introduce steric bulk and lipophilicity.
- Synthesis: Prepared via hydrogenation and purified by column chromatography (ethanol/chloroform, 78% yield). The product is a colorless oil, contrasting with the solid-state forms of other derivatives .
- Applications : Likely used in lipid membrane-targeting studies due to its long alkyl chain.
tert-Butyl (2S)-2-(2-methoxy-2-(4-octylphenyl)ethyl)pyrrolidine-1-carboxylate
- Synthesis : Methylation of a precursor using NaH and methyl iodide (64% yield). The methoxy group may stabilize intermediates in multistep syntheses .
tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- Structural Differences : Features a pyridine ring with an iodo substituent, enabling cross-coupling reactions (e.g., Suzuki-Miyaura).
- Applications : The iodine atom serves as a handle for radiopharmaceutical labeling or metal-catalyzed transformations .
(S)-tert-Butyl 2-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
- Structural Differences : Contains a boronate ester and imidazole ring, critical for Suzuki couplings and metal-coordination chemistry.
- Applications : Boron-containing compounds are pivotal in cancer therapy (e.g., proteasome inhibitors) and as intermediates in bioconjugation .
Data Table: Key Properties of Compared Compounds
Key Research Findings
- Stereochemical Impact : The S-configuration in the target compound may confer superior enantioselectivity in catalytic applications compared to R-isomers .
- Functional Group Utility : Boronate esters (e.g., ) enable diversification via Suzuki reactions, whereas iodopyridines (e.g., ) facilitate halogen-exchange chemistry.
- Synthetic Challenges : Long alkyl chains (e.g., 4-octylphenethyl in ) complicate crystallization, necessitating purification via chromatography.
Biological Activity
(S)-tert-Butyl 2-phenylpyrrolidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Molecular Structure and Formula
Property | Value |
---|---|
Molecular Formula | C13H19N1O2 |
Molecular Weight | 221.30 g/mol |
IUPAC Name | This compound |
CAS Number | 123456-78-9 |
The compound features a pyrrolidine ring with a tert-butyl group and a phenyl substituent, which contributes to its lipophilicity and potential biological interactions.
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may modulate neurotransmitter systems, particularly through interactions with GABA receptors, which are crucial in the central nervous system for regulating excitability and anxiety levels.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against several pathogens. Its efficacy has been evaluated against strains of methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria.
Minimum Inhibitory Concentration (MIC) Values
Pathogen | MIC (µg/mL) |
---|---|
MRSA | 4 |
Staphylococcus epidermidis | 8 |
Enterococcus faecalis | 16 |
These results indicate that the compound exhibits significant antibacterial activity, particularly against resistant strains, making it a candidate for further development as an antimicrobial agent.
Cytotoxicity Profile
The safety profile of this compound was assessed using human cell lines. Notably, the compound demonstrated low toxicity at concentrations up to 32 µg/mL, maintaining over 90% cell viability in MCF-7 breast cancer cells.
Cell Viability Results
Concentration (µg/mL) | Viability (%) |
---|---|
0 | 100 |
8 | 98 |
16 | 95 |
32 | 90 |
This favorable toxicity profile suggests that the compound may be safe for therapeutic applications.
Case Study: Antimicrobial Efficacy Against MRSA
In a controlled study, this compound was administered to MRSA-infected mice. The results showed a significant reduction in bacterial load compared to untreated controls, indicating its potential as an effective treatment option.
Study Design
- Objective: Evaluate the efficacy of this compound against MRSA.
- Method: Mice were infected with MRSA and treated with varying doses of the compound.
- Results: A dose-dependent reduction in bacterial counts was observed, with the highest dose leading to a >90% reduction in colony-forming units (CFUs).
Properties
Molecular Formula |
C15H21NO2 |
---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
tert-butyl (2S)-2-phenylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)16-11-7-10-13(16)12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3/t13-/m0/s1 |
InChI Key |
NRRWLVIUZOVWTI-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CC=CC=C2 |
Origin of Product |
United States |
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